LogP Reduction vs. Aromatic 7-Azaindole
The target compound (2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine exhibits a computed XLogP3 of 0.1 [1]. The des-amino, fully aromatic comparator 7-azaindole (1H-pyrrolo[2,3-b]pyridine, CAS 271-63-6) has an XLogP3 of 1.8 . This represents a 1.7 log-unit reduction (approximately 50-fold lower octanol-water partition coefficient) for the dihydro-aminomethyl derivative, indicating substantially higher polarity and predicted aqueous solubility—a critical parameter for fragment-based screening, CNS penetration, and mitigation of phospholipidosis risk.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | 7-Azaindole (CAS 271-63-6): XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = -1.7 (approximately 50-fold reduction in predicted partition coefficient) |
| Conditions | PubChem XLogP3 3.0 algorithm; computed from molecular structure (neither experimental logP nor logD measured for the free base) |
Why This Matters
Procuring the dihydro-aminomethyl variant instead of generic 7-azaindole directly controls lipophilicity—the single most predictive physicochemical parameter for attrition due to ADMET liabilities—without requiring additional synthetic steps.
- [1] PubChem CID 23000262: XLogP3-AA = 0.1. Computed by XLogP3 3.0 (PubChem release 2021.05.07). View Source
